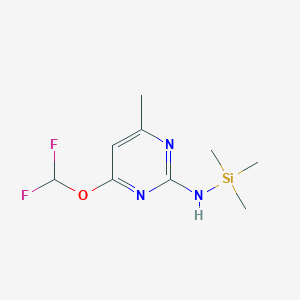![molecular formula C20H26N2O B14359605 N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea CAS No. 91749-39-2](/img/structure/B14359605.png)
N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a urea group flanked by two distinct phenylpropan-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea typically involves the reaction of appropriate isocyanates with amines. One common method is the reaction of 3-methylphenyl isocyanate with 2-phenylpropan-2-amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Urea derivatives with oxidized phenyl groups.
Reduction: Amine derivatives with reduced urea groups.
Substitution: Compounds with substituted urea groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)amine
- N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)carbamate
- N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)thiourea
Uniqueness
N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea stands out due to its specific urea structure, which imparts unique reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
91749-39-2 |
|---|---|
Molekularformel |
C20H26N2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-[2-(3-methylphenyl)propan-2-yl]-3-(2-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C20H26N2O/c1-15-10-9-13-17(14-15)20(4,5)22-18(23)21-19(2,3)16-11-7-6-8-12-16/h6-14H,1-5H3,(H2,21,22,23) |
InChI-Schlüssel |
JXQOVYWXKHRNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C)(C)NC(=O)NC(C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


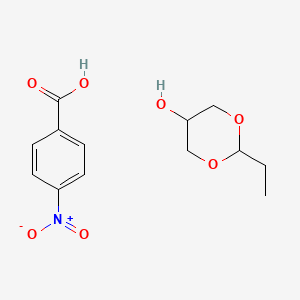
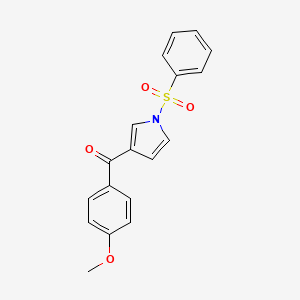
![4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14359536.png)
![9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14359543.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)
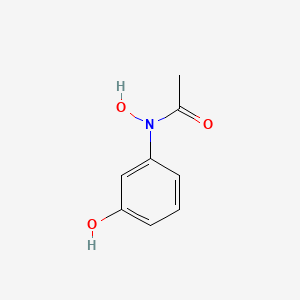

![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)
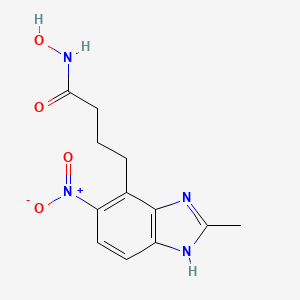
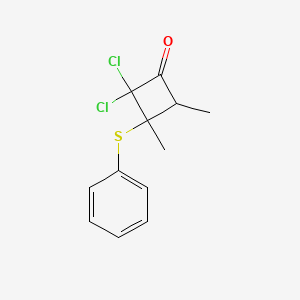

![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
